A Comprehensive Technical Guide on the Physical Properties of 4,4'-Oxybis(ethynylbenzene)
A Comprehensive Technical Guide on the Physical Properties of 4,4'-Oxybis(ethynylbenzene)
Introduction
4,4'-Oxybis(ethynylbenzene), a key monomer in advanced materials science, is distinguished by its rigid molecular architecture, which features two phenylacetylene units linked by an ether bridge. This structure imparts exceptional thermal stability and provides reactive terminal ethynyl groups for polymerization.[1] The primary application of this compound is as a monomer or an oligomer end-capper in the synthesis of high-performance thermosetting polymers, such as polyimides, which are critical for the aerospace and electronics industries.[1] The ethynyl functionalities facilitate a cross-linking cure process that proceeds without the evolution of volatile byproducts, leading to the formation of highly stable, void-free polymer networks.[1] This guide offers a detailed examination of the core physical properties of 4,4'-Oxybis(ethynylbenzene), providing foundational data and standardized protocols essential for its application in materials engineering and synthesis.
Molecular and Chemical Identity
A precise understanding of the fundamental chemical identifiers of a compound is the bedrock of all subsequent research and application.
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Chemical Name: 4,4'-Oxybis(ethynylbenzene)
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Synonyms: 4,4'-Diethynyldiphenyl ether, p,p'-Diethynyldiphenylether
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Molecular Formula: C₁₆H₁₀O[3]
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SMILES: C#CC1=CC=C(OC2=CC=C(C#C)C=C2)C=C1[3]
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Molecular Structure: The molecule consists of a central diphenyl ether core, with ethynyl groups (-C≡CH) attached at the para positions (4 and 4') of each phenyl ring. This linear, rigid structure is a key determinant of its material properties.
Core Physical Properties
The quantitative physical parameters of 4,4'-Oxybis(ethynylbenzene) are summarized below. These values are critical for predicting its behavior in various physical states and for designing processing conditions in polymer synthesis.
| Property | Value | Source / Method |
| Molecular Weight | 218.25 g/mol | [3] |
| Monoisotopic Mass | 218.07316 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from typical synthesis results[5] |
| Melting Point | Not specified in literature; requires experimental determination via DSC. | N/A |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from thermal stability |
| Density | Not specified in literature; can be determined via gas pycnometry. | N/A |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
Thermal Behavior and Stability
The defining characteristic of 4,4'-Oxybis(ethynylbenzene) is its suitability for high-temperature applications, a direct consequence of its exceptional thermal stability.[1]
Differential Scanning Calorimetry (DSC)
DSC analysis is employed to determine key thermal transitions. For a monomer like this, the primary features of interest are the melting endotherm (Tₘ) and the polymerization exotherm. The onset of the exothermic cure reaction indicates the temperature at which the ethynyl groups begin to cross-link, a critical parameter for processing thermoset resins.
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing a definitive assessment of thermal stability. Under an inert atmosphere (e.g., nitrogen), the onset of decomposition for ethynyl-terminated monomers is typically very high. TGA is used to establish the upper service temperature limit of the resulting cured polymer and to confirm that the curing process occurs without significant mass loss.
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous fingerprint for the molecular structure of 4,4'-Oxybis(ethynylbenzene).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The expected spectra in a solvent like CDCl₃ are as follows:
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¹H NMR:
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Aromatic Protons (AA'BB' system): Two distinct doublets are expected in the aromatic region (~7.0-7.6 ppm), corresponding to the protons ortho and meta to the ether linkage.
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Acetylenic Proton (-C≡CH): A sharp singlet is expected around 3.0-3.2 ppm. The integration of the aromatic protons to the acetylenic protons should yield a 4:1 ratio.
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¹³C NMR:
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Aromatic Carbons: Signals corresponding to the four distinct aromatic carbons will appear in the ~115-160 ppm range.
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Alkynyl Carbons (-C≡C-): Two characteristic signals are expected in the ~77-84 ppm range, one for the terminal acetylenic carbon and one for the carbon attached to the phenyl ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups. The spectrum of 4,4'-Oxybis(ethynylbenzene) is characterized by the following vibrational modes:
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≡C-H Stretch: A sharp, strong absorption band around 3300-3250 cm⁻¹.
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C≡C Stretch: A medium, sharp absorption band around 2150-2100 cm⁻¹.
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C-O-C Asymmetric Stretch: A strong absorption band in the 1270-1230 cm⁻¹ region, characteristic of aryl ethers.
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C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures provides a practical solubility profile.[6][7] 4,4'-Oxybis(ethynylbenzene) is generally:
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Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF).
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Slightly soluble in moderately polar solvents like acetone.
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Insoluble in water and non-polar aliphatic hydrocarbons like hexane.
This profile is consistent with its rigid, aromatic structure and moderate polarity imparted by the ether linkage.
Standardized Characterization Protocols
To ensure data integrity and reproducibility, the following standardized protocols for the characterization of 4,4'-Oxybis(ethynylbenzene) are provided.
Protocol 6.1: Thermal Analysis via DSC and TGA
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Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
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Instrument Setup (TGA):
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Place the sample in the TGA furnace.
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Purge with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Set the temperature program to ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[8]
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Instrument Setup (DSC):
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Place the sample pan and an empty reference pan into the DSC cell.
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Purge with nitrogen gas at 50 mL/min.
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Equilibrate the cell at a temperature below the expected melting point (e.g., 25 °C).
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Ramp the temperature to a point beyond the curing exotherm (e.g., 400 °C) at a heating rate of 10 °C/min.
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Data Analysis:
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TGA: Determine the onset of decomposition and the temperature of 5% mass loss (Td5).
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DSC: Identify the peak temperature of the melting endotherm (Tₘ) and the onset and peak temperatures of the polymerization exotherm.
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Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
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Instrument Setup:
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The analysis should be performed on a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate resolution of the aromatic signals.[9]
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Acquire the ¹H spectrum, followed by the ¹³C{¹H} spectrum.
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Data Processing:
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Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[9]
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Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
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Integrate the peaks in the ¹H spectrum to confirm proton ratios.
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Visualizations: Workflows and Relationships
Visual diagrams help clarify complex processes and conceptual links.
Caption: General workflow for the physical characterization of 4,4'-Oxybis(ethynylbenzene).
Caption: Relationship between molecular structure and key physical properties.
Conclusion
4,4'-Oxybis(ethynylbenzene) is a specialty monomer whose physical properties are intrinsically linked to its molecular structure. Its high thermal stability, conferred by the rigid aromatic backbone, and its capacity for addition polymerization via terminal ethynyl groups make it an invaluable component in the formulation of advanced, high-performance materials. The analytical and characterization data presented in this guide provide the necessary foundation for researchers to confidently utilize this compound in their work, enabling the development of next-generation polymers for demanding applications.
References
- Titov, A. A., et al. (n.d.).
- Chemsrc. (n.d.). 4,4'-OXYBIS(ETHYNYLBENZENE) | CAS#:21368-80-9. Chemsrc.
- The Royal Society of Chemistry. (2012).
- Chem960. (n.d.). CAS No.21368-80-9 | 4,4'-Oxybis(ethynylbenzene).
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). 4,4'-Oxybis(ethynylbenzene) | 21368-80-9.
- The Royal Society of Chemistry. (n.d.).
- BLD Pharm. (n.d.). 21368-80-9 | 4,4'-Oxybis(ethynylbenzene).
- PubChem. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PubMed Central.
- El-Khateeb, M., et al. (2021). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Indian Academy of Sciences.
- La Rosa, C., et al. (2005). Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters.
- Wang, Y., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. MDPI.
- ResearchGate. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand.
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